molecular formula C12H19N5O3S B2685696 1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide CAS No. 832740-25-7

1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide

Cat. No.: B2685696
CAS No.: 832740-25-7
M. Wt: 313.38
InChI Key: YNWGJNPFJIMGIN-UHFFFAOYSA-N
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Description

1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide is a research chemical with the molecular formula C12H19N5O3S and a molecular weight of 313.38 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide typically involves the reaction of 4-hydrazinylbenzenesulfonyl chloride with piperidine-3-carbohydrazide under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Hydrazinylphenyl)sulfonyl)piperidine-2-carbohydrazide
  • 1-((4-Hydrazinylphenyl)sulfonyl)piperidine-4-carbohydrazide
  • 1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carboxamide.

Uniqueness

1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrazinyl and sulfonyl groups make it a versatile compound for various chemical reactions and applications.

Biological Activity

1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide is a compound of significant interest due to its potential biological activities. This article explores its properties, synthesis, and various biological activities, including antibacterial and enzyme inhibition effects.

Chemical Structure and Synthesis

Chemical Structure:
The compound features a piperidine ring substituted with a sulfonyl group and a hydrazine moiety, which are known for their diverse biological activities. The molecular formula is C12H16N4O2SC_{12}H_{16}N_{4}O_{2}S with a molecular weight of approximately 288.35 g/mol.

Synthesis:
The synthesis typically involves the reaction of piperidine derivatives with hydrazine and sulfonyl chlorides under controlled conditions. The general procedure includes:

  • Dissolving piperidine in a suitable solvent (e.g., methanol).
  • Adding hydrazine hydrate and the sulfonyl chloride.
  • Refluxing the mixture for several hours.
  • Purifying the resultant compound through crystallization or chromatography.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various bacterial strains. The results indicate moderate to strong activity against:

  • Salmonella typhi
  • Bacillus subtilis
  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values suggest that this compound can be effective as an antibacterial agent, particularly against Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Salmonella typhi32
Bacillus subtilis16
Staphylococcus aureus64
Escherichia coli128

Enzyme Inhibition

The compound has also demonstrated significant enzyme inhibition properties, particularly:

  • Acetylcholinesterase (AChE) : Important for neuropharmacological applications.
  • Urease : Inhibition of urease is crucial in treating infections caused by urease-producing bacteria.

The IC50 values for enzyme inhibition have been reported as follows:

Enzyme IC50 (µM)
Acetylcholinesterase5.12
Urease2.14

These values indicate that this compound could serve as a lead compound for developing new therapeutic agents targeting these enzymes.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to active sites of enzymes , leading to inhibition.
  • Interference with bacterial cell wall synthesis , contributing to its antibacterial activity.

Molecular docking studies have shown that the compound interacts favorably with the active sites of both AChE and urease, suggesting a strong potential for therapeutic application.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of similar compounds bearing hydrazine and sulfonamide functionalities:

  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation markers in vitro.

Example Study

In a study published in the Brazilian Journal of Pharmaceutical Sciences, several piperidine derivatives were synthesized and evaluated for their biological activities. The results indicated that compounds similar to this compound exhibited significant antibacterial and enzyme inhibitory activities, supporting further exploration into their therapeutic applications .

Properties

IUPAC Name

1-(4-hydrazinylphenyl)sulfonylpiperidine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O3S/c13-15-10-3-5-11(6-4-10)21(19,20)17-7-1-2-9(8-17)12(18)16-14/h3-6,9,15H,1-2,7-8,13-14H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWGJNPFJIMGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NN)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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